N-(2-Hydroxypropyl)benzenecarboximidate
Description
N-(2-Hydroxypropyl)benzenecarboximidate is a chemical compound hypothesized to function as a component in polymer-drug conjugates for targeted therapeutic delivery. The compound’s N-(2-hydroxypropyl) group likely enhances aqueous solubility, while the benzenecarboximidate moiety may serve as a site for covalent drug attachment via cleavable linkers. Such conjugates are designed to exploit the Enhanced Permeability and Retention (EPR) effect, enabling selective accumulation in tumor tissues .
Properties
CAS No. |
55277-94-6 |
|---|---|
Molecular Formula |
C10H12NO2- |
Molecular Weight |
178.21 g/mol |
IUPAC Name |
N-(2-hydroxypropyl)benzenecarboximidate |
InChI |
InChI=1S/C10H13NO2/c1-8(12)7-11-10(13)9-5-3-2-4-6-9/h2-6,8,12H,7H2,1H3,(H,11,13)/p-1 |
InChI Key |
HVEKOIABBLJFPQ-UHFFFAOYSA-M |
Canonical SMILES |
CC(CN=C(C1=CC=CC=C1)[O-])O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-Hydroxypropyl)benzenecarboximidate can be synthesized through the Pinner reaction, which involves the acid-catalyzed attack of nitriles by alcohols. . The general mechanism involves the conversion of a nitrile to an imidate ester under acidic conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the Pinner reaction remains a fundamental approach. Industrial processes would likely optimize reaction conditions, such as temperature, pressure, and catalysts, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydroxypropyl)benzenecarboximidate undergoes various chemical reactions, including:
Hydrolysis: Converts the imidate to an ester.
Aminolysis: Reacts with amines to form amidines.
Rearrangement: Undergoes Chapman rearrangement to form amides.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions.
Aminolysis: Ammonia or primary amines.
Rearrangement: Thermal conditions.
Major Products
Hydrolysis: Ester.
Aminolysis: Amidine.
Rearrangement: Amide.
Scientific Research Applications
N-(2-Hydroxypropyl)benzenecarboximidate has various applications in scientific research:
Chemistry: Used as intermediates in organic synthesis and as protecting groups for alcohols.
Biology: Investigated for its interactions with proteins and potential as a drug delivery system.
Medicine: Explored for its use in polymeric drug delivery systems, particularly in cancer therapy.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Hydroxypropyl)benzenecarboximidate involves its role as an electrophile in various addition reactions. It can form stable complexes with proteins and other biomolecules, facilitating targeted delivery in drug delivery systems . The molecular targets and pathways involved include interactions with human serum albumin, immunoglobulin G, fibrinogen, and apolipoproteins .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
2.1.1 HPMA Copolymers (e.g., PK1)
- Structure : HPMA copolymers consist of a methacrylamide backbone with N-(2-hydroxypropyl) side chains.
- Drug Conjugation : Doxorubicin is attached via a peptidyl linker (e.g., Gly-Phe-Leu-Gly), which is cleaved by lysosomal enzymes post-cellular uptake .
- Molecular Weight : Typically high (e.g., ~30 kDa), facilitating prolonged circulation and tumor accumulation .
2.1.2 Smancs (Polymer-Conjugated Neocarzinostatin)
- Structure: A polymer (unspecified) conjugated to the protein neocarzinostatin (Mr 12,000).
- Mechanism : Relies on passive tumor targeting via the EPR effect, with slower lymphatic clearance enhancing retention .
2.1.3 N-(2-Hydroxypropyl)benzenecarboximidate
- Hypothesized Structure : A benzenecarboximidate ester derivative with an N-(2-hydroxypropyl) group.
- Potential Advantages: The aromatic benzene ring may improve stability or alter drug-release kinetics compared to HPMA’s methacrylamide backbone.
Pharmacokinetic and Pharmacodynamic Profiles
Mechanisms of Drug Release and Tumor Targeting
- PK1 : Lysosomal enzyme-mediated cleavage of peptidyl linkers ensures intracellular drug release, minimizing off-target effects .
- This compound : Could employ pH-sensitive or enzymatically cleavable linkers, leveraging the benzenecarboximidate’s chemical reactivity for tailored release.
Clinical Outcomes and Limitations
- PK1 : Demonstrated antitumor activity in Phase I trials (e.g., partial responses in NSCLC and breast cancer) with a maximum tolerated dose of 280 mg/m² .
- Smancs : Preclinical studies highlighted enhanced tumor retention but lacked clinical efficacy data .
- Hypothetical Benzenecarboximidate Conjugate: Potential for improved linker stability or tumor specificity compared to HPMA, though synthetic challenges may arise.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
